(1-methylpiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpropoxyacetic acid 1-methyl-4-piperidyl ester hydrochloride involves the esterification of diphenylpropoxyacetic acid with 1-methyl-4-piperidyl alcohol in the presence of hydrochloric acid . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs . The final product is purified through crystallization or other separation techniques to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;chloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diphenylpropoxyacetic acid 1-methyl-4-piperidyl ester hydrochloride involves its antimuscarinic activity. It blocks the muscarinic acetylcholine receptors in the urinary bladder, reducing bladder contractions and increasing bladder capacity . Additionally, it has calcium channel blocking properties, which may contribute to its clinical activity .
Comparison with Similar Compounds
Similar Compounds
Imidafenacin hydrochloride: Another antimuscarinic drug used for the treatment of overactive bladder.
Terbinafine hydrochloride: An antifungal agent with a different mechanism of action.
Safinamide mesylate salt: A drug used for the treatment of Parkinson’s disease.
Uniqueness
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;chloride is unique due to its dual mechanism of action, combining antimuscarinic and calcium channel blocking properties . This dual action enhances its efficacy in treating overactive bladder and urinary incontinence compared to other antimuscarinic drugs .
Properties
IUPAC Name |
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[NH+](CC3)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60569-19-9 (Parent) | |
Record name | Propiverine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054556988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54556-98-8 | |
Record name | Propiverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiverine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054556988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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